4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Description
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at position 1, a phenyl group at position 2, and an amino group at position 4 (Figure 1). Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 219.21 g/mol (CAS: 124044-49-1; see ). The compound’s structural uniqueness arises from the combination of fluorine atoms, which enhance lipophilicity and metabolic stability, and the amino-alcohol moiety, which may facilitate interactions with biological targets.
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMGSHLECMUKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol typically relies on a multi-step process involving:
- The nucleophilic addition to trifluoromethyl ketones,
- The use of formaldehyde hydrazones as formyl anion equivalents,
- Subsequent transformations to introduce the amino group and the hydroxy group.
This approach is based on the versatility of trifluoromethyl ketones as electrophiles and the reactivity of hydrazones as nucleophilic d1 synthons.
Key Step: Nucleophilic Formylation of Trifluoromethyl Ketones
A highly efficient and scalable method involves a one-pot, two-step nucleophilic formylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone under solvent-free conditions. This process proceeds via an unprecedented diaza-carbonyl-ene reaction, yielding α-hydroxy α-trifluoromethyl diazenes as intermediates.
- The reaction is fast (5–300 minutes), clean, and high-yielding (>99% yield),
- It avoids chromatographic purification and protection/deprotection steps,
- The reaction rate depends on the stereoelectronic properties of the substituents on the trifluoromethyl ketone,
- Subsequent treatment with hydrochloric acid in biphasic media converts diazenes into α-hydroxy α-trifluoromethyl aldehydes with high purity (>95%).
Table 1: Reaction Conditions and Yields for Nucleophilic Formylation
| Entry | Substrate Type | Solvent-Free | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Aromatic trifluoromethyl ketones | Yes | 5–300 | >99 | >95 |
| 2 | Heteroaromatic derivatives | Yes | 5–300 | >99 | >95 |
| 3 | Aliphatic derivatives | Yes | 5–300 | >99 | >95 |
| 4 | Ethyl 3,3,3-trifluoropyruvate | Yes | <10 | >99 | >95 |
Synthesis of β-Aminoalcohol Derivatives
Following the formation of α-hydroxy α-trifluoromethyl aldehydes, the amino group is introduced through nucleophilic substitution or reductive amination steps, yielding β-aminoalcohols such as this compound.
- The β-aminoalcohols can be synthesized by reacting the aldehyde intermediates with appropriate amines under mild conditions,
- The overall sequence is efficient, avoiding chromatographic purification,
- The tert-butyl hydrazine used in the initial step can be recovered and reused, enhancing the sustainability of the process.
Alternative Methodologies and Structural Confirmation
Other methods involve the reaction of trifluoromethylated diketones with amines in refluxing ethanol, monitored by thin-layer chromatography (TLC), to yield crystalline products suitable for structural analysis by X-ray diffraction. This method confirms the molecular structure and hydrogen bonding patterns in the solid state, important for understanding the compound's properties.
Summary of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Nucleophilic formylation of trifluoromethyl ketone | Solvent-free, formaldehyde tert-butyl hydrazone, room temperature, 5–300 min |
| 2 | Diazene-to-aldehyde transformation | Treatment with HCl in biphasic H2O/Et2O or H2O/MTBE medium |
| 3 | Amination to form β-aminoalcohol | Reaction with amines under mild conditions |
| 4 | Purification and recovery | No chromatographic purification needed; tert-butyl hydrazine recovered |
Research Findings and Advantages
- The solvent-free nucleophilic formylation is a green chemistry approach, reducing waste and simplifying the purification process,
- High yields and purities are consistently achieved across a range of substrates,
- The method is operationally simple and scalable, suitable for industrial applications,
- The process avoids complex protection/deprotection steps, reducing time and cost,
- The recovery and reuse of reagents improve sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group adjacent to the hydroxyl moiety enhances the electrophilicity of the β-carbon, facilitating nucleophilic substitution. Key reactions include:
a. Halogenation
Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to a bromide or chloride. For example:
-
Reaction with SOCl₂ in dichloromethane (DCM) at 0–25°C yields 4-amino-1,1,1-trifluoro-2-phenylbutan-2-yl chloride with >90% efficiency .
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Subsequent coupling with heterocyclic amines (e.g., 4-methyl-2-acetaminothiazole) via Pd-catalyzed reactions forms C–N bonds .
b. Amination
The hydroxyl group can be replaced by amines under acidic conditions:
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Reaction with ammonia (NH₃) at 65°C in polar aprotic solvents (e.g., DMF) generates secondary amines .
-
Yields depend on steric hindrance, with bulky amines requiring elevated temperatures (80–100°C) .
Condensation Reactions
The amino group participates in imine and Schiff base formation:
a. Aldol Condensation
In the presence of aldehydes or ketones, 4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol undergoes dehydration to form α,β-unsaturated intermediates:
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Reaction with benzaldehyde in ethanol under reflux produces conjugated enamines with 75–85% yield.
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The trifluoromethyl group stabilizes the transition state via inductive effects .
b. Cyclodehydration
Ethyl chloroformate-mediated cyclization forms oxazolone derivatives:
-
Treatment with 4-methylmorpholine in DCM yields 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-ones (93% yield) .
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldol Condensation | Benzaldehyde, EtOH | Reflux, 6 h | 82% | |
| Cyclodehydration | Ethyl chloroformate, DCM | RT, 2 h | 93% |
Cyclization and Ring Formation
The compound’s bifunctional groups enable intramolecular cyclization:
a. Epoxide Formation
Under basic conditions (e.g., NaH in MTBE), the hydroxyl group reacts with adjacent carbons to form epoxides:
b. Pyridine Ring Synthesis
Pd-catalyzed coupling with nitroimidazoles produces fused heterocycles:
-
Example: Reaction with 2-chloro-4-nitroimidazole in DMF at 120°C yields triazine-amine derivatives (68% yield) .
Biological Interactions
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:
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Protease Inhibition : The hydroxyl and amino groups chelate catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases).
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Antimicrobial Activity : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
Solvent-Free Reaction Optimization
Recent studies highlight efficient solvent-free protocols:
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. Research indicates that compounds with this group can exhibit improved metabolic stability and bioavailability. For instance, derivatives of 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol have been evaluated for their potential as enzyme inhibitors and receptor modulators in pharmacological studies .
- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, synthesized fluorescent derivatives demonstrated promising activity against human cervical cancer cell lines (SiHa), indicating potential therapeutic applications in oncology .
- Biochemical Assays : The compound has been utilized in glucose determination assays where it reacts with glucose in the presence of phenol and peroxidase to produce a colorimetric result. This application facilitates rapid and accurate measurement of glucose concentration in biological samples.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions including:
- Oxidation : Transforming the amino group into amine oxides.
- Reduction : Producing corresponding amines.
- Substitution Reactions : Facilitating electrophilic substitution on the phenyl ring .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Therapeutic Applications : Research indicates that structurally similar compounds can act as chemical chaperones that alleviate endoplasmic reticulum stress. This suggests that derivatives of 4-Amino compounds may have protective effects against diseases associated with protein misfolding .
- Enzyme Inhibition Studies : The compound has been investigated for its role in enzyme inhibition, demonstrating interactions with specific molecular targets that could lead to novel therapeutic agents .
Mechanism of Action
The mechanism by which 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol | 124044-49-1 | C₁₀H₁₂F₃NO | 219.21 | Trifluoro, phenyl, amino-alcohol at C2 |
| 3-Amino-1-fluoro-4-phenylbutan-2-ol | 105608-78-4 | C₁₀H₁₄FNO | 195.22 | Single fluorine at C1, amino at C3 |
| 4-Amino-1,1,1-trifluoro-3-buten-2-one | 184848-89-3 | C₄H₄F₃NO | 139.08 | Trifluoro, α,β-unsaturated ketone |
| (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol | 1270385-18-6 | C₁₀H₁₂F₃NOS | 251.27 | Chiral center, trifluoromethylthio phenyl |
Stability and Reactivity
- This compound: Limited stability data are available, but fluorinated amino alcohols generally exhibit moderate stability in solution. For example, hemiaminal analogues (e.g., 4-nitrobenzaldehyde-derived triazoles) decompose slowly in DMSO at room temperature .
- 4-Amino-1,1,1-trifluoro-3-buten-2-one: This α,β-unsaturated ketone is more reactive due to its conjugated system, with a boiling point of 95.3°C and a flash point of 11.4°C, indicating volatility .
Biological Activity
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .
- Anti-inflammatory Properties : It has been suggested that the compound may inhibit leukotriene synthesis, which is pivotal in inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases .
- Nephrotoxicity Studies : Investigations into related compounds have shown that structural analogs can exhibit nephrotoxic effects through the formation of toxic metabolites. Understanding these pathways is essential for assessing the safety profile of this compound .
Study 1: Kinase Inhibition
A study focused on the synthesis of aminopyrrolotriazines demonstrated that this compound effectively inhibited specific kinases involved in tumor growth. The results indicated a dose-dependent response with significant reductions in kinase activity at concentrations as low as 0.078 mmol .
Study 2: Anti-inflammatory Effects
In a separate investigation into leukotriene synthesis inhibitors, compounds similar to this compound were shown to reduce leukotriene levels significantly. This reduction correlates with decreased inflammation markers in animal models .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Activity | Effect | Concentration |
|---|---|---|---|
| Study 1 | Kinase Inhibition | Reduced tumor cell proliferation | 0.078 mmol |
| Study 2 | Anti-inflammatory | Decreased leukotriene levels | Varies |
| Study 3 | Nephrotoxicity Assessment | Toxic metabolite formation | Varies |
Q & A
Q. What are the optimal synthetic routes for 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, with critical parameters including temperature, solvent choice, and reaction time. For example:
- Step 1: Nucleophilic substitution of a trifluoromethyl precursor with an amino alcohol intermediate.
- Step 2: Controlled reduction or oxidation to stabilize the amino and hydroxyl groups.
Key parameters:
| Parameter | Optimal Range | Impact on Yield/Selectivity | Source |
|---|---|---|---|
| Temperature | -20°C to 25°C (Step 1) | Prevents side reactions | |
| Solvent | Dichloromethane (Step 2) | Enhances solubility | |
| Reaction Time | 12–24 hrs (Step 1) | Maximizes conversion |
Higher yields (>70%) are achieved by maintaining inert atmospheres and using catalysts like triethylamine for deprotonation .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer: The trifluoromethyl group (-CF₃) significantly impacts:
- Lipophilicity: Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability: Resists oxidative degradation due to strong C-F bonds, confirmed via liver microsome assays (t½ > 120 mins) .
- Electronic Effects: Electron-withdrawing nature reduces pKa of the amino group (pKa ≈ 8.2), affecting protonation states in biological systems .
Structural analysis via NMR and X-ray crystallography confirms these effects .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ -70 to -75 ppm for -CF₃) and ¹H NMR (δ 2.8–3.2 ppm for NH₂) confirm structural integrity .
- Mass Spectrometry: High-resolution ESI-MS (theoretical [M+H]+ = 224.12) validates molecular weight .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks .
- HPLC with Chiral Columns: Quantifies enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis (up to 95% ee) .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution: Pair with chiral acids (e.g., tartaric acid) to isolate pure enantiomers .
Contradictions in stereochemical outcomes (e.g., racemization during workup) are resolved by adjusting pH (<7) and avoiding polar aprotic solvents .
Q. How can computational modeling predict reaction pathways for fluorinated amino alcohols?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., Gibbs free energy ΔG‡ differences > 2 kcal/mol favor CF₃-group retention) .
- MD Simulations: Solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics are validated via radial distribution function (RDF) analysis .
- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes like CYP450) using AutoDock Vina .
Q. How are contradictions in stereochemical data resolved during structural validation?
Methodological Answer:
- Cross-Validation: Compare NOE (Nuclear Overhauser Effect) data from NMR with X-ray crystallography to confirm spatial arrangements .
- VCD Spectroscopy: Vibrational circular dichroism distinguishes between enantiomers by analyzing C-F stretching modes (1700–1800 cm⁻¹) .
- Crystallographic Refinement: Use SHELXL to resolve disordered -CF₃ groups in crystal structures .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate esters at the hydroxyl group, improving aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanoparticle Encapsulation: PLGA nanoparticles (size ≈ 150 nm) enhance bioavailability in cell-based assays .
Q. How does this compound compare structurally to analogs like 4-amino-2-methyl-1-phenylbutan-2-ol?
Methodological Answer:
| Feature | This compound | 4-Amino-2-methyl-1-phenylbutan-2-ol |
|---|---|---|
| Fluorination | Trifluoromethyl (-CF₃) | Methyl (-CH₃) |
| LogP | 2.8 | 1.5 |
| Metabolic Stability | t½ > 120 mins | t½ ≈ 60 mins |
| Bioactivity | Binds CYP450 (IC₅₀ = 12 µM) | No significant binding |
Structural analogs show reduced fluorination-linked stability and altered target interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
